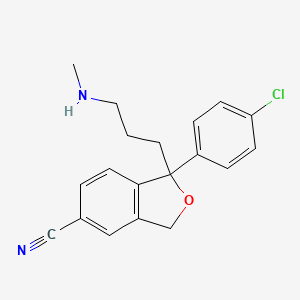
1-(4-Chlorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of demethylchlorocitalopram involves several steps, starting from the precursor compounds used in the production of citalopram. The process typically includes:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including halogenation and nitration.
Reduction and substitution: The intermediate undergoes reduction and substitution reactions to introduce the desired functional groups.
Final conversion: The final step involves the conversion of the intermediate to demethylchlorocitalopram through demethylation and chlorination reactions.
Industrial Production Methods: Industrial production of demethylchlorocitalopram follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Demethylchlorocitalopram undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of demethylchlorocitalopram, such as its oxides, reduced forms, and substituted analogs .
Aplicaciones Científicas De Investigación
Demethylchlorocitalopram has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of citalopram and its metabolites.
Biology: It is studied for its effects on serotonin reuptake and its role in neurotransmission.
Medicine: Research focuses on its potential therapeutic effects and its role in the pharmacokinetics of citalopram and escitalopram.
Industry: It is used in the development of new antidepressant drugs and in the study of drug metabolism .
Mecanismo De Acción
Demethylchlorocitalopram exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (solute carrier family 6 member 4), which is responsible for the reuptake of serotonin from the synaptic cleft .
Comparación Con Compuestos Similares
Desmethylcitalopram: Another metabolite of citalopram with similar SSRI activity.
Desmethylsertraline: A metabolite of sertraline with SSRI properties.
Desmethylvenlafaxine: A metabolite of venlafaxine with serotonin-norepinephrine reuptake inhibitor (SNRI) activity
Uniqueness: Demethylchlorocitalopram is unique due to its specific structural modifications, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. It has a different metabolic pathway compared to other similar compounds, leading to variations in its therapeutic effects and side effect profile .
Propiedades
Fórmula molecular |
C19H19ClN2O |
|---|---|
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C19H19ClN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3 |
Clave InChI |
GPKQVLTWAMPYDA-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
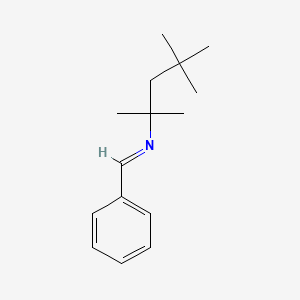
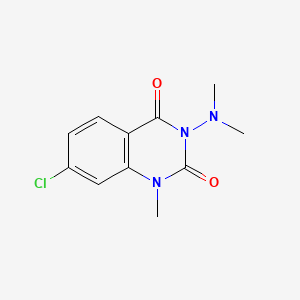
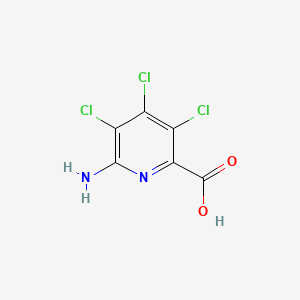
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
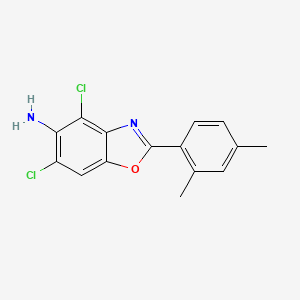
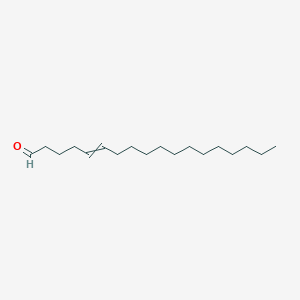
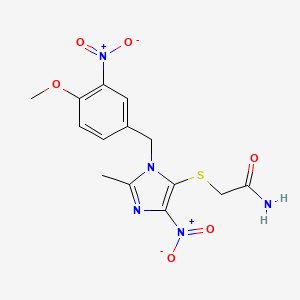
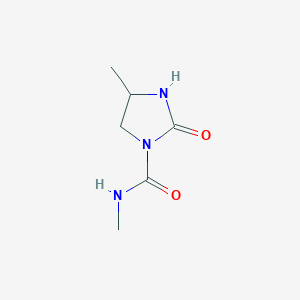
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)

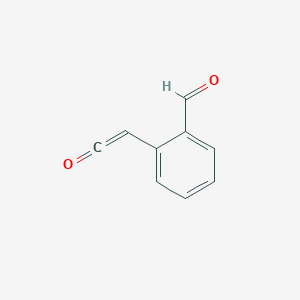
![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
